2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one
Description
This compound is a chloroethanone derivative featuring a 2,5-dimethylpyrrole core substituted with a 1,3-thiazol-2-yl group. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems like thiazoles and thiadiazoles .
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-5-9(10(15)6-12)8(2)14(7)11-13-3-4-16-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXXJGJJTCAQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747411-02-5 | |
| Record name | 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Biological Studies: Investigating its effects on cellular pathways and potential therapeutic targets.
Chemical Biology: Studying its interactions with proteins and other biomolecules.
Industrial Chemistry: Exploring its potential as a precursor for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyrrole moieties are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the thiazole and pyrrole rings .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s analogs vary primarily in the substituents on the pyrrole ring and the aryl/thiazolyl groups. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., trifluoromethoxy, trifluoromethyl) exhibit higher molecular weights and melting points (e.g., 147°C for CAS 757192-82-8) compared to alkyl-substituted analogs . These groups enhance stability and may influence reactivity in nucleophilic substitution reactions.
- Thiazole Modifications : The 4-methyl-thiazole variant (sc-341679) shows increased molecular weight due to the methyl group but retains similar reactivity as a synthetic intermediate .
- Aryl vs.
Table 2: Antimicrobial Activity of Selected Analogs
Key Trends :
- Electron-Withdrawing Substituents : Nitro and trifluoromethyl groups enhance antimicrobial potency, likely due to increased electrophilicity and membrane penetration .
- Thiazole vs. Phenyl : Thiazole-containing compounds may exhibit improved target specificity compared to phenyl analogs, though direct data for the target compound is needed.
Biological Activity
2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloroethyl ketone moiety along with a thiazole and pyrrole ring structure, which are known for their diverse biological properties.
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 268.76 g/mol
- CAS Number : 790271-60-2
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. The compound has been evaluated against various pathogenic bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound may possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance, when tested on A549 human lung adenocarcinoma cells, the compound showed a significant reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 63 |
| 100 | 21 |
The results indicate a dose-dependent cytotoxicity, with higher concentrations leading to greater reductions in cell viability .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets. The thiazole and pyrrole rings may facilitate binding to proteins involved in cell proliferation and survival pathways. Additionally, the chloro group could enhance the lipophilicity of the molecule, improving its membrane permeability and bioavailability.
Study on Antimicrobial Efficacy
In a study published in MDPI, derivatives of pyrrole were synthesized and tested for their antimicrobial efficacy. The compound exhibited notable activity against multidrug-resistant strains, suggesting its potential as a lead candidate for new antimicrobial agents .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of similar compounds indicated that modifications to the pyrrole structure could significantly enhance anticancer activity. This highlights the importance of structural optimization in developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
